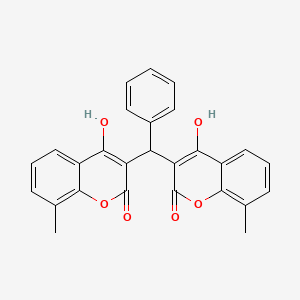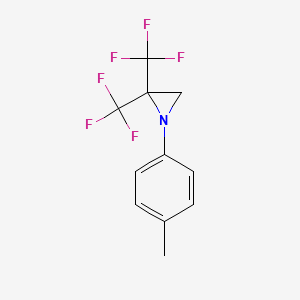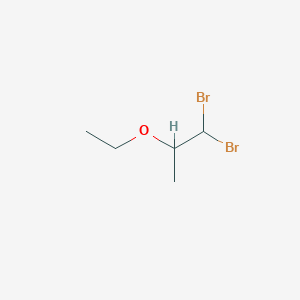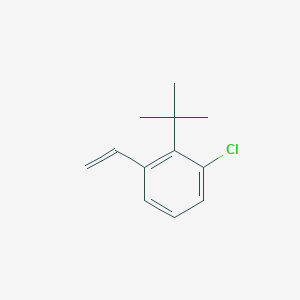
2-tert-Butyl-1-chloro-3-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1-chloro-3-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution occurs .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-1-chloro-3-ethenylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Sodium methoxide (NaOCH3), methanol solvent.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Methoxy-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1-chloro-3-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic hydrocarbons.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-1-chloro-3-ethenylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The chlorine atom can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can affect various molecular pathways, making the compound useful in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl chloride: Similar in structure but lacks the ethenyl group.
tert-Butyl alcohol: An isomer with a hydroxyl group instead of chlorine.
1,4-Dimethylbenzene: A benzene derivative with two methyl groups.
Uniqueness
2-tert-Butyl-1-chloro-3-ethenylbenzene is unique due to the presence of both a chlorine atom and an ethenyl group on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65216-76-4 |
|---|---|
Molekularformel |
C12H15Cl |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
2-tert-butyl-1-chloro-3-ethenylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
DIUZIIFTBCVPOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1Cl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


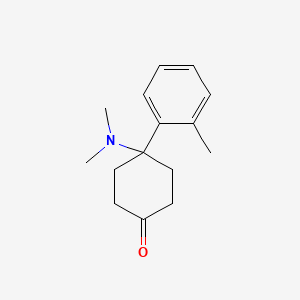

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

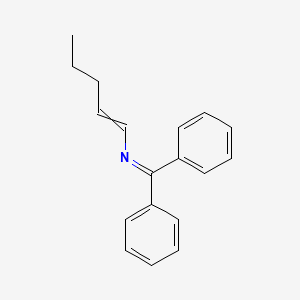
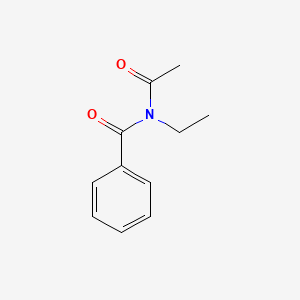
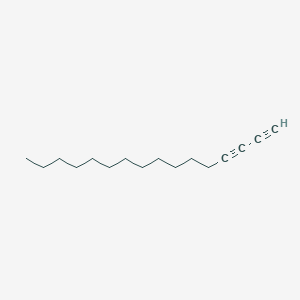
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)

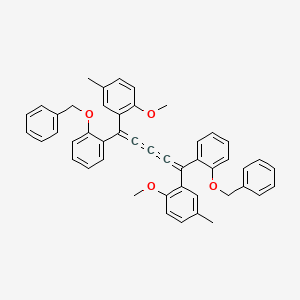
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
